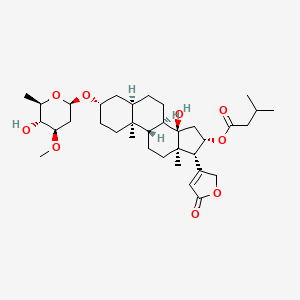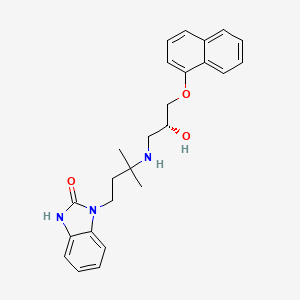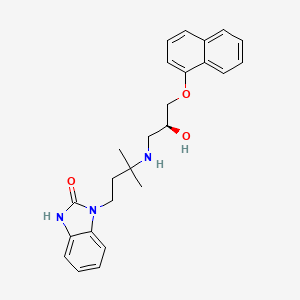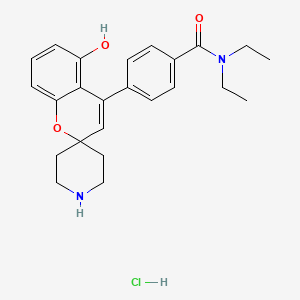
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI 3-26613 is a biochemical.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- Phosphorodithioic acid derivatives have been synthesized for bioactivity studies. One such derivative, synthesized from N-substituted maleamic esters, showed toxicity against Musca domestica and Triatoma infestans, the vector of Chagas' disease. The structural chemical modification in these compounds reversed the resistance obtained for malathion, a common insecticide (De Licastro et al., 1993).
Analytical Chemistry Applications
- In analytical chemistry, dimethoate (a derivative of phosphorodithioic acid) has been enriched and quantified in estuarine conditions using solid-phase extraction and high-resolution gas-chromatography. This method proved effective for environmental monitoring of organophosphorus pesticides in aquatic environments (Karamfilov et al., 1996).
Chemical Synthesis and Reactions
- Phosphorodithioic acid derivatives have been involved in various chemical synthesis and reaction studies. For instance, the reaction of methyl amine with certain derivatives in methanol has been explored, revealing complex reaction pathways and the formation of multiple compounds (Abdulmalic et al., 2013).
Mass Spectrometry Studies
- The mass spectra of dimethyl and diethyl esters of phosphorodithioic acid have been obtained to understand their decomposition paths. These studies are crucial for understanding the behavior of these compounds under various conditions (Pritchard, 1970).
Pharmacological Research
- In pharmacological research, derivatives of phosphorodithioic acid have been synthesized for potential therapeutic applications. For example, a cerebral vasodilator compound was analyzed in plasma using electron capture gas chromatography, demonstrating the versatility of these compounds in medicinal chemistry (Higuchi et al., 1975).
Environmental Toxicology
- Some phosphorodithioic acid derivatives have been studied for their environmental toxicology. For instance, the morphological alterations of rat lung bronchiolar epithelium induced by trialkyl phosphorothioates, derivatives of phosphorodithioic acid, have been documented (Gandy et al., 1984).
Propiedades
Número CAS |
757-87-9 |
|---|---|
Nombre del producto |
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester |
Fórmula molecular |
C8H18NO3PS3 |
Peso molecular |
303.39 |
Nombre IUPAC |
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester |
InChI |
InChI=1S/C8H18NO3PS3/c1-7(8(10)9-2)15-5-6-16-13(14,11-3)12-4/h7H,5-6H2,1-4H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
XXDGKRODGDWHHR-ZETCQYMHSA-N |
SMILES |
S=P(OC)(SCCS[C@@H](C)C(NC)=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-26613; AI-3-26613; AI3-26613 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




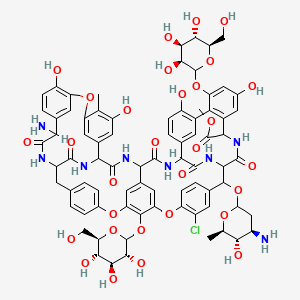



![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)



